![molecular formula C10H16N2O3 B2929949 tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate CAS No. 847490-49-7](/img/structure/B2929949.png)
tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a prop-2-yn-1-yl group, and a carbamate group.
Aplicaciones Científicas De Investigación
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of “tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate” are currently unknown
Pharmacokinetics
The compound has a predicted density of 1.084±0.06 g/cm3 and a boiling point of 391.1±27.0 °C
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of "this compound"
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with prop-2-yn-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethyl acetate or hexane at a temperature range of 0°C to room temperature . The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler analog that lacks the prop-2-yn-1-yl group.
Tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate: Similar structure but with a methyl group instead of a carbamoyl group.
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: Contains two prop-2-yn-1-yl groups instead of one.
Uniqueness
Tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl and prop-2-yn-1-yl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-6-11-8(13)7-12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMGRUYTUJKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
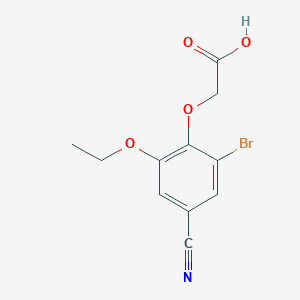
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2929868.png)
![1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2929869.png)

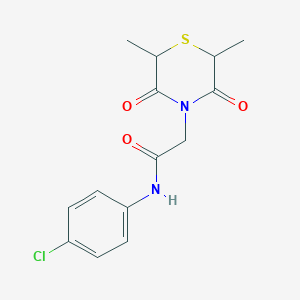
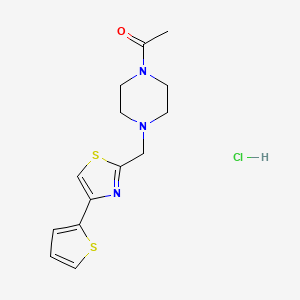
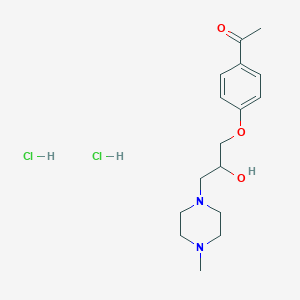
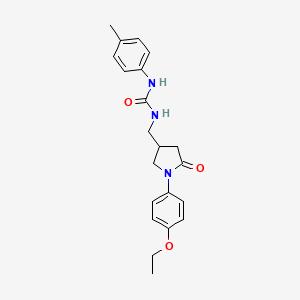
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2929877.png)
![6-Isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929878.png)
![2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2929881.png)
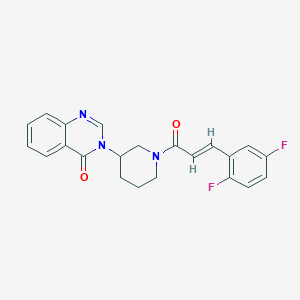

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)
